3'-Chlorobiphenyl-2-carbaldehyde
Description
3'-Chlorobiphenyl-2-carbaldehyde is an aromatic aldehyde featuring a biphenyl backbone with a chlorine substituent at the 3' position and an aldehyde group at the 2 position of the first benzene ring. This compound belongs to the family of halogenated benzaldehyde derivatives, which are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science. Its structure combines the electronic effects of the chlorine atom (electron-withdrawing) and the aldehyde group (polarizable), influencing its reactivity and interactions in chemical reactions.
Properties
IUPAC Name |
2-(3-chlorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYBBMYVPFPRHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362621 | |
| Record name | 3'-Chloro[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216443-25-3 | |
| Record name | 3'-Chloro[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chlorobiphenyl-2-carbaldehyde typically involves the chlorination of biphenyl followed by formylation. The chlorination step introduces a chlorine atom at the 3’ position of the biphenyl ring. This is usually achieved using chlorine gas or other chlorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of 3’-Chlorobiphenyl-2-carbaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3’-Chlorobiphenyl-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3’-Chlorobiphenyl-2-carboxylic acid
Reduction: 3’-Chlorobiphenyl-2-methanol
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Chlorobiphenyl-2-carbaldehyde has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various biphenyl derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 3’-Chlorobiphenyl-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The chlorine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 3'-Chlorobiphenyl-2-carbaldehyde, three related compounds are analyzed below: 3-Chlorobenzaldehyde , 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde , and biphenyl-2-carbaldehyde .
Structural and Functional Group Analysis
| Compound Name | CAS No. | Core Structure | Substituents/Functional Groups | Key Features |
|---|---|---|---|---|
| This compound | Not available | Biphenyl | -Cl (3'), -CHO (2) | Extended conjugation, steric bulk |
| 3-Chlorobenzaldehyde | 587-04-2 | Benzene | -Cl (3), -CHO (1) | Simplicity, high polarity |
| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde | Not available | Pyrazole | -CF₃, -SCH₂C₆H₄Cl (3), -CHO (4) | Heterocyclic, sulfanyl linkage |
| Biphenyl-2-carbaldehyde | 89-98-5 | Biphenyl | -CHO (2) | No halogen, planar structure |
Key Observations:
3-Chlorobenzaldehyde lacks the biphenyl system, reducing steric hindrance and conjugation compared to this compound. Its smaller size enhances solubility in polar solvents .
The sulfanyl group (-S-) increases lipophilicity, contrasting with the direct aryl linkage in biphenyl derivatives .
Biphenyl-2-carbaldehyde serves as a non-halogenated analog, highlighting the role of the chlorine substituent in altering electronic properties and reactivity in this compound.
Biological Activity
Overview
3'-Chlorobiphenyl-2-carbaldehyde (CAS Number: 216443-25-3) is a chlorinated biphenyl derivative characterized by a biphenyl backbone with a chlorine atom and an aldehyde functional group. Its molecular formula is and it has a molecular weight of 216.66 g/mol. This compound is of interest due to its potential biological activities, including antimicrobial and anticancer properties, which have been the subject of various scientific studies.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 216.66 g/mol |
| IUPAC Name | 2-(3-chlorophenyl)benzaldehyde |
| InChI | InChI=1S/C13H9ClO/c14-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-15/h1-9H |
| InChI Key | QPYBBMYVPFPRHE-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound can disrupt bacterial cell membranes or interfere with metabolic processes essential for bacterial survival.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies using cultured mammalian cells have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .
Case Study: Cytotoxicity Evaluation
A specific study evaluated the cytotoxicity of this compound using the MTT assay, which measures cell viability. The results indicated a dose-dependent reduction in cell viability in several cancer cell lines, affirming its potential as a chemotherapeutic agent .
The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules, particularly proteins and nucleic acids. This interaction can lead to alterations in protein function and gene expression, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
The biological activity of this compound can be compared to other chlorinated biphenyls:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 3-Chlorobiphenyl | Moderate | Low |
| 4-Chlorobiphenyl | Low | Moderate |
| This compound | High | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
